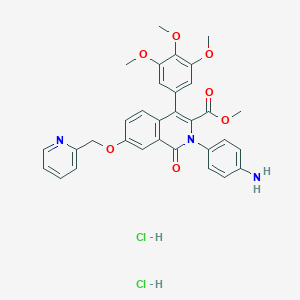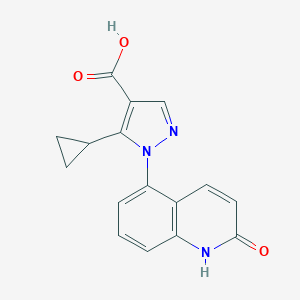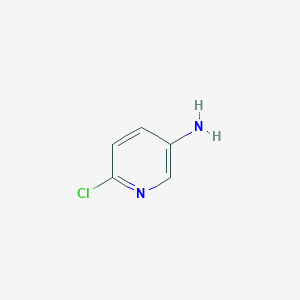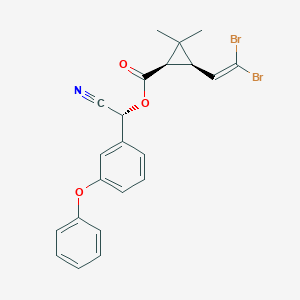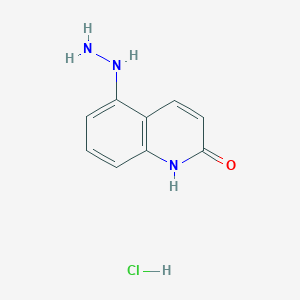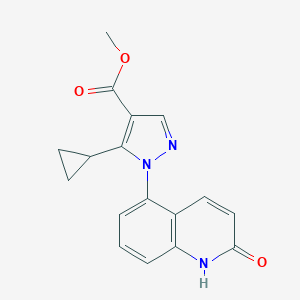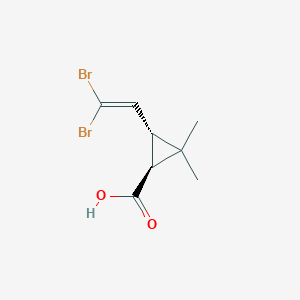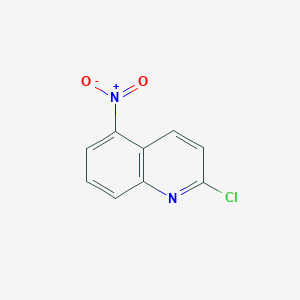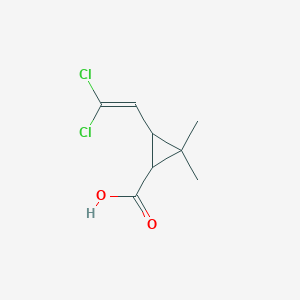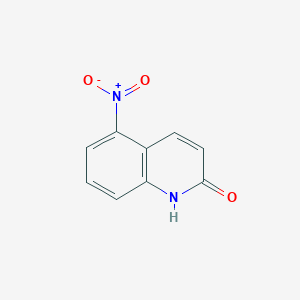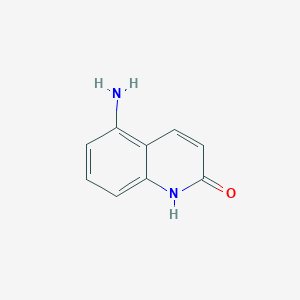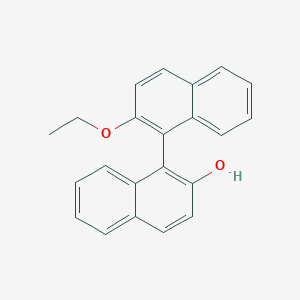
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, also known as 7-Iodo-DMT, is a chemical compound that has gained interest among researchers due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the activation of the 5-HT2A receptor, which leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This modulation results in altered perception, mood, and cognition. The exact mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is not fully understood and requires further research.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol have been studied in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. Additionally, it has been shown to increase heart rate and blood pressure, similar to other psychedelics. These effects may be attributed to the activation of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective activation of this receptor. Additionally, its unique chemical structure may provide insights into the structure-activity relationship of psychedelics. However, one limitation is its potential for inducing hallucinogenic effects in researchers, which may affect the validity of the results.
Zukünftige Richtungen
There are several future directions for research on (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Additionally, studies on its potential therapeutic applications, particularly in the treatment of psychiatric disorders, may be of interest. Furthermore, the development of novel analogs of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol may provide insights into the structure-activity relationship of psychedelics.
Conclusion:
In conclusion, (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the 5-HT2A receptor and its unique chemical structure make it a promising candidate for further research. However, its potential for inducing hallucinogenic effects and its limitations in lab experiments should be taken into consideration. Further research on its mechanism of action, therapeutic applications, and development of novel analogs may provide valuable insights into the field of psychedelics.
Synthesemethoden
The synthesis of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride in the presence of acetic acid. The resulting product is then reduced with sodium borohydride to obtain (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. This synthesis method has been reported by several researchers, including Shulgin and Carter (1975) and Nichols et al. (2002).
Wissenschaftliche Forschungsanwendungen
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and behavioral processes, including mood regulation, perception, and cognition. The activation of this receptor by (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been shown to induce hallucinogenic effects, similar to those observed with other psychedelics such as LSD and psilocybin.
Eigenschaften
CAS-Nummer |
888723-91-9 |
|---|---|
Produktname |
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol |
Molekularformel |
C13H21IO5 |
Molekulargewicht |
384.21 g/mol |
IUPAC-Name |
(2S,3S,4aR,7S,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1 |
InChI-Schlüssel |
HWKCEKOCWQHZNV-QVWLAYSOSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O |
SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
Kanonische SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




